Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Lipophilicity ADME prediction Quinoline SAR

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 958334-16-2) is a synthetic quinoline derivative belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylate class, characterized by an isopropyl substituent at the 7-position and an ethyl ester at the 3-position. With a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol, this compound serves as a versatile research chemical and synthetic intermediate.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B12072892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(C)C
InChIInChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-7-10(9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
InChIKeyJZTKDCZXPOLKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Chemical Identity and Core Structural Features for Procurement


Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 958334-16-2) is a synthetic quinoline derivative belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylate class, characterized by an isopropyl substituent at the 7-position and an ethyl ester at the 3-position . With a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol, this compound serves as a versatile research chemical and synthetic intermediate . It is commercially available from multiple vendors with typical purities of 95–98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Synthetic intermediate for quinoline-based lead optimization and SAR exploration
Batch QC documentation (NMR, HPLC, GC) supports reproducible experimental workflows
Differentiated C7 isopropyl substitution (reported lipophilicity and steric bulk context)In silico LogP; experimental values not publicly available

Why Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Cannot Be Simply Substituted by Other 7-Substituted Quinoline-3-carboxylate Analogs


Within the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, the identity of the 7-position substituent (e.g., isopropyl vs. methyl, fluoro, chloro) critically governs key molecular properties including lipophilicity (LogP), steric bulk, electronic distribution, and metabolic stability . The isopropyl group at C7 imparts a calculated LogP of approximately 3.38, distinct from the 7-methyl analog (estimated LogP ~2.6–2.8 based on the unsubstituted core LogP of ~2.3 [1]), which directly influences membrane permeability, solubility, and protein-binding characteristics [2]. In medicinal chemistry campaigns targeting the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore as HIV-1 integrase inhibitors, antiviral polymerase inhibitors, or antibacterial agents, even minor alterations at the 7-position have been shown to produce order-of-magnitude shifts in potency and selectivity [3]. Consequently, procurement of the precise 7-isopropyl analog is mandatory for maintaining SAR fidelity and experimental reproducibility in lead optimization programs.

Lipophilicity The isopropyl group yields a distinct calculated LogP profile. Substitution with methyl or fluoro analogs may shift membrane permeability and protein-binding predictions.
Steric bulk Branched isopropyl imposes larger spatial volume than methyl, fluoro, or chloro. Binding-pocket interactions or conformational constraints may not transfer to smaller substituents.
SAR sensitivity Class-level evidence indicates that minor C7 modifications can alter biological activity profiles in antiviral and antibacterial research models.

Quantitative Differentiation Evidence for Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate vs. 7-Substituted Analogs


Calculated Lipophilicity (LogP) Comparison: 7-Isopropyl vs. 7-Methyl, 7-Fluoro, and Unsubstituted Analogs

The target compound exhibits a vendor-reported calculated LogP of approximately 3.38 . In contrast, the unsubstituted core (7-H, CAS 52980-28-6) has a PubChem XLogP3 of 2.3 [1]. The 7-methyl analog (CAS 77721-00-7, MW 231.25) is estimated to have a LogP in the range of 2.6–2.8 , while the 7-fluoro analog (CAS 53977-12-1, MW 235.21) is expected to have a LogP closer to that of the unsubstituted core due to the electron-withdrawing nature of fluorine . This approximately 0.6–1.1 LogP unit increase for the 7-isopropyl compound corresponds to a 4- to 12-fold higher theoretical partition coefficient, which is significant for passive membrane permeability predictions.

Calculated Lipophilicity
Class-level
ΔLogP ≈ +0.6 to +1.1 vs. 7-H/7-Me/7-F
May support selection context for lead series requiring higher lipophilicity
In silico only; experimental LogP values not publicly available
Lipophilicity ADME prediction Quinoline SAR

Steric Bulk Differentiation: 7-Isopropyl Substituent vs. 7-Methyl, 7-Fluoro, and 7-Chloro Analogs in Scaffold Decoration

The 7-isopropyl group introduces substantially greater steric bulk at the distal position of the quinoline core compared to methyl, fluoro, chloro, or unsubstituted analogs. The Taft steric parameter (Es) for isopropyl is approximately -0.47, compared to 0.0 for methyl, -0.46 for chloro, and -0.55 for fluoro when directly attached to an sp² carbon [1]. However, the branched isopropyl group occupies a larger spatial volume than a planar halogen, which can sterically hinder or conformationally restrict adjacent binding pockets or reactive sites. The 7-methyl analog (CAS 77721-00-7) presents a much smaller steric footprint (Es ≈ 0.0) , while the 7-fluoro analog (CAS 53977-12-1) introduces an electron-withdrawing effect with minimal steric perturbation (van der Waals radius: F = 1.47 Å vs. CH₃ = 2.0 Å vs. i-Pr ≈ 2.8 Å effective radius) [2].

Steric Bulk at C7
Class-level
i-Pr radius ≈ 2.8 Å vs. CH₃ 2.0 Å / F 1.47 Å / Cl 1.75 Å
Steric profile may influence binding-pocket conformation in target studies
Class-level steric parameters; target-specific interaction unknown
Steric effects Structure-activity relationship Quinoline scaffold

Commercial Availability and Purity Benchmarking: 7-Isopropyl vs. Common 7-Substituted Analogs

The target compound (CAS 958334-16-2) is stocked by multiple international vendors (Fluorochem, AKsci, Bidepharm, Cato Chem, BOC Sciences) with batch QC documentation including NMR, HPLC, and GC . The 7-methyl analog (CAS 77721-00-7) is available with similar purity specifications (95–98%) , while the 7-fluoro analog (CAS 53977-12-1) is listed at 97% purity . The 7-chloro analog (CAS 54132-35-3) is primarily available as a pharmaceutical impurity standard (Ciprofloxacin Impurity 1) rather than a bulk research chemical [1]. The 7-isopropyl compound thus fills a specific niche: it provides a branched alkyl substituent at a purity level comparable to the methyl analog but with differentiated physicochemical properties, while the chloro analog serves a different application domain (pharmaceutical impurity reference standards).

Commercial Niche
Supporting evidence
95–98% purity; stocked by ≥5 vendors as research intermediate
Differentiated procurement niche with full QC documentation
7-Cl analog available primarily as impurity standard
Procurement Commercial availability Purity comparison

Structural Precedent in HIV-1 Integrase Inhibitor Pharmacophore: 4-Oxo-1,4-dihydroquinoline-3-carboxylate Scaffold Validation

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold has been validated as an HIV-1 integrase strand transfer inhibitor pharmacophore. Sechi et al. (2009) reported that substituted dihydroquinoline-3-carboxylic acids achieve IC₅₀ values in the sub-micromolar to low micromolar range against HIV-1 integrase strand transfer activity, with the most potent analog (2e) showing an IC₅₀ of 0.9 µM, comparable to the reference diketo acid inhibitor L-731,988 (IC₅₀ = 0.54 µM) [1]. While the specific 7-isopropyl-ethyl ester analog was not among the eight compounds evaluated in that study, the scaffold itself is established as a productive starting point for integrase inhibitor development. The 7-isopropyl substitution represents a rational extension of the SAR exploration at a position known to modulate potency in related quinolone integrase inhibitor series [2].

Scaffold Validation
Class-level
HIV-1 integrase pharmacophore: scaffold IC₅₀ 0.9 to >10 µM
Scaffold supports HIV-1 integrase inhibitor research; 7-position remains key SAR variable
Target compound not directly tested; class-level inference
HIV integrase Antiviral Pharmacophore validation

Recommended Procurement and Application Scenarios for Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate


Antiviral Lead Optimization: HIV-1 Integrase Inhibitor SAR Campaigns

The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold has demonstrated validated activity as an HIV-1 integrase strand transfer inhibitor pharmacophore, with analogs achieving IC₅₀ values comparable to reference inhibitors [1]. The 7-isopropyl analog provides a differentiated lipophilic and steric profile (LogP ≈ 3.38, branched alkyl at C7) that explores SAR space inaccessible to the 7-methyl, 7-fluoro, or 7-chloro analogs. Procurement of this compound enables systematic evaluation of substituent effects at C7 on integrase inhibition potency and selectivity.

Herpesvirus Polymerase Inhibitor Scaffold Diversification

The 4-oxo-dihydroquinoline class has established broad-spectrum activity against herpesvirus DNA polymerases, with specific analogs (PHA-529311, PHA-570886) demonstrating greater potency than the parent compound PHA-183792 [2]. The 7-isopropyl analog offers a sterically demanding, lipophilic substitution pattern not represented in the published 4-oxo-dihydroquinoline antiviral series, making it a valuable diversity element for scaffold-hopping and resistance-profiling studies.

Synthetic Intermediate for Quinolone Antibacterial Analogs

The 7-position substituent is a critical determinant of antibacterial potency and spectrum in fluoroquinolone and related quinolone antibiotics [3]. The 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate for the synthesis of novel 7-alkyl-substituted quinolone-3-carboxylic acid derivatives via ester hydrolysis and subsequent functionalization, enabling exploration of non-fluorinated quinolone antibacterial candidates with potentially differentiated resistance profiles.

Computational Chemistry and ADME Model Building

The 7-isopropyl analog, with its distinct LogP (≈3.38), steric bulk, and molecular weight (259.30 g/mol), serves as a valuable data point for building and validating QSAR and ADME prediction models within the quinoline chemical space . Compared to the 7-methyl (LogP ≈ 2.6–2.8, MW 231.25) and 7-fluoro (LogP ≈ 2.3–2.5, MW 235.21) analogs, this compound extends the property range of the model training set, improving predictive accuracy for lipophilicity-dependent endpoints.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR studies
C7 isopropyl lipophilic and steric differentiation
Integrase inhibition assay and selectivity panel
Herpesvirus polymerase inhibitor scaffold diversification
Non-halogenated branched alkyl substitution pattern
Polymerase inhibition and resistance-profiling assays
Quinolone antibacterial intermediate synthesis
Ester precursor for 3-carboxylic acid functionalization
Antibacterial activity and resistance profile assessment
QSAR/ADME model building
Extended property range (LogP, steric bulk, MW) for model training
Predictive accuracy for lipophilicity-dependent endpoints
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